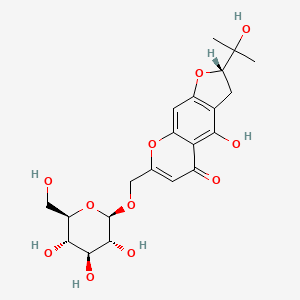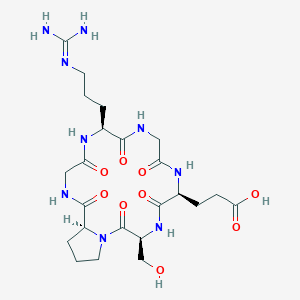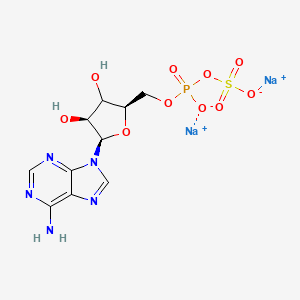
Adenosine 5'-phosphosulfate (disodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine 5’-phosphosulfate (disodium) is a sulfur-containing compound that plays a crucial role in the metabolism of sulfur in various organisms. It is a key intermediate in the biosynthesis of sulfur-containing compounds and is involved in the transfer of sulfate groups to other molecules. The compound is often used in scientific research to study sulfotransferases and sulforeductases .
Preparation Methods
Synthetic Routes and Reaction Conditions: Adenosine 5’-phosphosulfate (disodium) can be synthesized through various chemical and enzymatic methods. One common synthetic route involves the reaction of adenosine with sulfuric acid in the presence of a catalyst. The reaction conditions typically include a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, adenosine 5’-phosphosulfate (disodium) is produced using large-scale chemical synthesis. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in its pure form. The production process is optimized to ensure high yield and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Adenosine 5’-phosphosulfate (disodium) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role in sulfur metabolism and the transfer of sulfate groups to other molecules .
Common Reagents and Conditions: Common reagents used in the reactions of adenosine 5’-phosphosulfate (disodium) include sulfuric acid, sodium hydroxide, and various catalysts. The reaction conditions typically involve controlled temperature, pH, and reaction time to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions of adenosine 5’-phosphosulfate (disodium) include various sulfur-containing compounds, such as sulfates and sulfonates. These products are essential for various biological processes and industrial applications .
Scientific Research Applications
Adenosine 5’-phosphosulfate (disodium) has a wide range of applications in scientific research. It is used to study the mechanisms of sulfotransferases and sulforeductases, which are enzymes involved in the transfer and reduction of sulfate groups. The compound is also used in the study of sulfur metabolism in plants and animals .
In the field of medicine, adenosine 5’-phosphosulfate (disodium) is used to investigate the role of sulfur-containing compounds in various diseases and conditions. It is also used in the development of new drugs and therapies targeting sulfur metabolism .
In industry, adenosine 5’-phosphosulfate (disodium) is used in the production of various sulfur-containing chemicals and materials. It is also used in the development of new industrial processes and technologies .
Mechanism of Action
Adenosine 5’-phosphosulfate (disodium) exerts its effects by acting as a substrate for sulfotransferases and sulforeductases. These enzymes catalyze the transfer and reduction of sulfate groups, which are essential for various biological processes. The compound interacts with specific molecular targets and pathways involved in sulfur metabolism, leading to the formation of various sulfur-containing compounds .
Comparison with Similar Compounds
Adenosine 5’-phosphosulfate (disodium) is unique in its role as a key intermediate in sulfur metabolism. Similar compounds include adenosine 3’-phosphate 5’-phosphosulfate and adenosine 5’-diphosphate, which also play roles in sulfur metabolism but have different structures and functions .
List of Similar Compounds:- Adenosine 3’-phosphate 5’-phosphosulfate
- Adenosine 5’-diphosphate
- Adenosine 5’-monophosphate
Properties
Molecular Formula |
C10H12N5Na2O10PS |
|---|---|
Molecular Weight |
471.25 g/mol |
IUPAC Name |
disodium;[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfonato phosphate |
InChI |
InChI=1S/C10H14N5O10PS.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-26(18,19)25-27(20,21)22;;/h2-4,6-7,10,16-17H,1H2,(H,18,19)(H2,11,12,13)(H,20,21,22);;/q;2*+1/p-2/t4-,6?,7+,10-;;/m1../s1 |
InChI Key |
ZPTNSTABODLUOW-QONMVAKYSA-L |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H](C([C@H](O3)COP(=O)([O-])OS(=O)(=O)[O-])O)O)N.[Na+].[Na+] |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OS(=O)(=O)[O-])O)O)N.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1E,3R,4R,6R,7Z,9Z,11E)-3,6-dihydroxy-3-methyl-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B12384982.png)
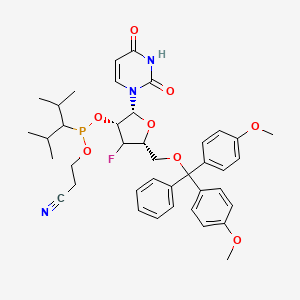
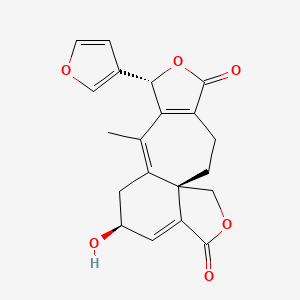

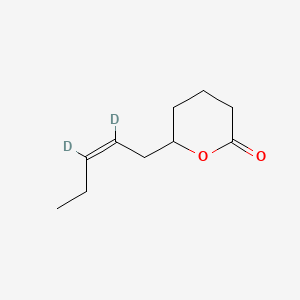
![4-[3-(4-chlorophenyl)-5-[4-(4-chlorophenyl)-2-oxo-1H-quinolin-3-yl]-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B12385009.png)
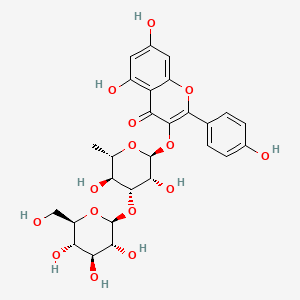

![trisodium;2,4-bis[[2,4-diamino-5-[(3-sulfonatophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate](/img/structure/B12385025.png)
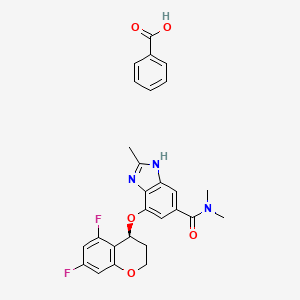
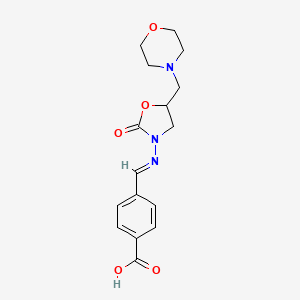
![N-[2-(2-fluorophenyl)-2-oxoethyl]quinoline-8-sulfonamide](/img/structure/B12385042.png)
